molecular formula C9H18O2 B14478465 3-Butyl-3,4,4-trimethyl-1,2-dioxetane CAS No. 65360-13-6

3-Butyl-3,4,4-trimethyl-1,2-dioxetane

Cat. No.: B14478465
CAS No.: 65360-13-6
M. Wt: 158.24 g/mol
InChI Key: ZIFIUIIBCVDCCW-UHFFFAOYSA-N
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Description

3-Butyl-3,4,4-trimethyl-1,2-dioxetane: is a four-membered ring peroxide compound It is a derivative of 1,2-dioxetane, which is known for its chemiluminescent properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Butyl-3,4,4-trimethyl-1,2-dioxetane typically involves the photooxygenation of alkenes. For instance, the photooxygenation of this compound can be achieved using singlet oxygen generated from a photosensitizer like Rose Bengal under light irradiation . The reaction conditions often include low temperatures to stabilize the dioxetane intermediate.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the challenges associated with its stability and handling. similar compounds are produced using controlled photooxygenation processes in specialized reactors designed to handle reactive oxygen species.

Chemical Reactions Analysis

Types of Reactions: 3-Butyl-3,4,4-trimethyl-1,2-dioxetane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Singlet oxygen, generated from photosensitizers like Rose Bengal, is commonly used.

    Reduction: Reducing agents like sodium borohydride can be employed under controlled conditions.

    Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products:

Mechanism of Action

The primary mechanism of action for 3-Butyl-3,4,4-trimethyl-1,2-dioxetane involves the decomposition of the peroxide bond to generate excited-state carbonyl compounds. This decomposition can occur thermally or photochemically, leading to the emission of light (chemiluminescence) . The excited-state carbonyl compounds can interact with various molecular targets, including DNA and proteins, leading to oxidative modifications .

Comparison with Similar Compounds

Uniqueness: 3-Butyl-3,4,4-trimethyl-1,2-dioxetane is unique due to its specific substitution pattern, which can influence its stability and reactivity. The butyl group provides additional steric hindrance, potentially affecting the compound’s decomposition pathway and the nature of the emitted light .

Properties

CAS No.

65360-13-6

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

3-butyl-3,4,4-trimethyldioxetane

InChI

InChI=1S/C9H18O2/c1-5-6-7-9(4)8(2,3)10-11-9/h5-7H2,1-4H3

InChI Key

ZIFIUIIBCVDCCW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(C(OO1)(C)C)C

Origin of Product

United States

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